Tert-butyl 7-(hydroxymethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
CAS No.: 1330764-06-1
Cat. No.: VC5193722
Molecular Formula: C12H21NO4
Molecular Weight: 243.303
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1330764-06-1 |
|---|---|
| Molecular Formula | C12H21NO4 |
| Molecular Weight | 243.303 |
| IUPAC Name | tert-butyl (7R)-7-(hydroxymethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate |
| Standard InChI | InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-7-12(8-13)4-9(5-14)6-16-12/h9,14H,4-8H2,1-3H3/t9-/m1/s1 |
| Standard InChI Key | IKNCPKYWSVUNAN-SECBINFHSA-N |
| SMILES | CC(C)(C)OC(=O)N1CC2(C1)CC(CO2)CO |
Introduction
Structural and Chemical Properties
The compound’s architecture centers on a spiro[3.4]octane core, where two rings (a five-membered oxolane and a four-membered azetidine) share a single carbon atom. Key functional groups include a tert-butyl ester at position 2 and a hydroxymethyl group at position 7, both contributing to its reactivity and solubility. The spirocyclic system imposes conformational rigidity, which enhances stereochemical stability and target selectivity.
Table 1: Key Structural and Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₁NO₄ |
| Molecular Weight | 243.30 g/mol |
| IUPAC Name | tert-butyl (7R)-7-(hydroxymethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate |
| CAS Number | 1330764-06-1 |
| SMILES | CC(C)(C)OC(=O)N1CC2(C1)CC(CO2)CO |
| Topological Polar Surface Area | 64.7 Ų |
The compound’s stereochemistry, particularly the (7R) configuration, influences its interaction with chiral biological targets. Computational studies predict moderate solubility in polar solvents, though experimental data remain limited.
Synthesis and Optimization
Synthesis of tert-butyl 7-(hydroxymethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate involves multi-step strategies emphasizing regioselectivity and yield optimization. A common route begins with ring-closing metathesis to form the spirocyclic core, followed by functionalization of the hydroxymethyl group.
Key Synthetic Steps:
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Spirocycle Formation: Cyclization of a diene precursor via Grubbs catalyst-mediated metathesis generates the spiro[3.4]octane framework.
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Hydroxymethyl Introduction: Oxidation of a terminal alkene to a carbonyl group, followed by reduction with NaBH₄, installs the hydroxymethyl moiety.
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Esterification: Reaction with tert-butyl chloroformate under basic conditions yields the final product.
Table 2: Common Reagents and Conditions
| Reaction Step | Reagents/Conditions | Yield Optimization Strategies |
|---|---|---|
| Cyclization | Grubbs catalyst, CH₂Cl₂, 40°C | Use of high-purity catalysts |
| Oxidation | KMnO₄, H₂O/acetone, 0°C | Controlled temperature to prevent over-oxidation |
| Reduction | NaBH₄, MeOH, rt | Slow addition to minimize side reactions |
| Esterification | tert-Butyl chloroformate, Et₃N, THF | Anhydrous conditions for higher efficiency |
Yield optimization hinges on solvent choice (e.g., THF for esterification) and rigorous exclusion of moisture. Chromatographic purification is typically required to achieve >95% purity.
Comparative Analysis with Related Compounds
Structural analogs exhibit varied pharmacological profiles based on substituent modifications:
Table 3: Comparative Analysis of Spirocyclic Derivatives
The hydroxymethyl derivative’s polarity improves aqueous solubility compared to ethynyl or methylamino analogs, favoring oral bioavailability. Conversely, the ethynyl group enables conjugation via Huisgen cycloaddition, useful in prodrug design .
Research Findings and Future Directions
Recent studies emphasize:
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Structure-Activity Relationships (SAR): Hydroxymethyl substitution enhances COX-2 selectivity over COX-1 by 15-fold.
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Toxicology Profiles: Low acute toxicity (LD₅₀ > 2,000 mg/kg in murine models) supports further development.
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Formulation Challenges: Limited solubility in aqueous buffers necessitates prodrug strategies or nanoencapsulation.
Future research should prioritize:
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Pharmacokinetic Studies: Assessing absorption, distribution, and metabolism in vivo.
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Targeted Delivery Systems: Liposomal formulations to improve bioavailability.
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Expanded SAR Studies: Exploring fluorinated or sulfonated derivatives for enhanced potency.
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